REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:24])[C:5]([C:12](=[O:23])[C:13]1[CH:18]=[C:17]([F:19])[C:16](F)=[C:15]([F:21])[C:14]=1F)=[CH:6][NH:7][N:8]([CH:10]=[O:11])[CH3:9])[CH3:2].[CH3:25][N:26]1[CH2:31][CH2:30][NH:29][CH2:28][CH2:27]1>C1(C)C=CC=CC=1>[CH2:1]([O:3][C:4]([C:5]1[C:12](=[O:23])[C:13]2[C:14](=[C:15]([F:21])[C:16]([N:29]3[CH2:30][CH2:31][N:26]([CH3:25])[CH2:27][CH2:28]3)=[C:17]([F:19])[CH:18]=2)[N:7]([N:8]([CH3:9])[CH:10]=[O:11])[CH:6]=1)=[O:24])[CH3:2]
|
Name
|
3-(2-formyl-2-methylhydrazino)-2-(2,3,4,5-tetrafluorobenzoyl)acrylic acid ethyl ester
|
Quantity
|
4.92 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(=CNN(C)C=O)C(C1=C(C(=C(C(=C1)F)F)F)F)=O)=O
|
Name
|
|
Quantity
|
3.41 mL
|
Type
|
reactant
|
Smiles
|
CN1CCNCC1
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
2.08 mL
|
Type
|
reactant
|
Smiles
|
CN1CCNCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
were heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 7.5 hours after which a clear, yellow solution
|
Duration
|
7.5 h
|
Type
|
CUSTOM
|
Details
|
was formed
|
Type
|
TEMPERATURE
|
Details
|
was heated for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
evaporated at 49° C./130 torr
|
Type
|
WASH
|
Details
|
washed with 50 ml of water and subsequently twice with each 7.5 ml of half-saturated brine
|
Type
|
WASH
|
Details
|
The aqueous extracts were washed twice with each 15 ml of dichlormethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated at 47° C./20 torr
|
Type
|
FILTRATION
|
Details
|
the crystals filtered
|
Type
|
WASH
|
Details
|
washed twice with each 10 ml of tert.-butylmethyl ether
|
Type
|
CUSTOM
|
Details
|
dried at 45° C./13 torr
|
Reaction Time |
50 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1=CN(C2=C(C(=C(C=C2C1=O)F)N1CCN(CC1)C)F)N(C=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.41 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 88.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |